molecular formula C30H50O B107256 2,3-Oxidosqualene CAS No. 7200-26-2

2,3-Oxidosqualene

Cat. No.: B107256
CAS No.: 7200-26-2
M. Wt: 426.7 g/mol
InChI Key: QYIMSPSDBYKPPY-BANQPHDMSA-N
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Description

2,3-Oxidosqualene, also known as squalene oxide or squalene epoxide, is a crucial intermediate in the biosynthesis of sterols and triterpenes. It is formed when squalene is oxidized by the enzyme squalene monooxygenase. This compound plays a significant role in the synthesis of cell membrane sterol precursors such as lanosterol and cycloartenol, which are essential for maintaining cell membrane integrity in eukaryotes .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,3-Oxidosqualene is synthesized from squalene through an enzymatic oxidation process. The enzyme squalene monooxygenase catalyzes the epoxidation of squalene to form this compound. This reaction typically occurs under mild conditions, with the enzyme acting as a catalyst in the presence of oxygen .

Industrial Production Methods: In industrial settings, the production of this compound can be achieved through biotechnological methods. For instance, genetically engineered microorganisms such as Escherichia coli can be used to produce this compound by introducing the necessary enzymes and optimizing the metabolic pathways . This method allows for the large-scale production of this compound in a cost-effective and environmentally friendly manner.

Chemical Reactions Analysis

Types of Reactions: 2,3-Oxidosqualene undergoes various chemical reactions, including:

    Cyclization: Catalyzed by oxidosqualene cyclases, leading to the formation of sterols and triterpenes.

    Oxidation: Further oxidation can occur, leading to the formation of more complex molecules.

    Substitution: Functional groups can be introduced into the molecule through substitution reactions.

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its role as a key intermediate in the biosynthesis of both sterols and triterpenes. Its ability to undergo various cyclization reactions catalyzed by different oxidosqualene cyclases allows for the formation of a diverse array of biologically important molecules. This versatility makes it a valuable compound in both scientific research and industrial applications .

Properties

IUPAC Name

2,2-dimethyl-3-[(3E,7E,11E,15E)-3,7,12,16,20-pentamethylhenicosa-3,7,11,15,19-pentaenyl]oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H50O/c1-24(2)14-11-17-27(5)20-12-18-25(3)15-9-10-16-26(4)19-13-21-28(6)22-23-29-30(7,8)31-29/h14-16,20-21,29H,9-13,17-19,22-23H2,1-8H3/b25-15+,26-16+,27-20+,28-21+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYIMSPSDBYKPPY-BANQPHDMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(=CCCC(=CCCC=C(C)CCC=C(C)CCC1C(O1)(C)C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC/C(=C/CC/C(=C/CC/C=C(\C)/CC/C=C(\C)/CCC1C(O1)(C)C)/C)/C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H50O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50900960
Record name 2,2-Dimethyl-3-(3,7,12,16,20-pentamethyl-3,7,11,15,19-heneicosapentaenyl)oxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50900960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

426.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7200-26-2
Record name 2,3-Oxidosqualene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7200-26-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Oxidosqualene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007200262
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2-Dimethyl-3-(3,7,12,16,20-pentamethyl-3,7,11,15,19-heneicosapentaenyl)oxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50900960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SQUALENE OXIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2Y5JJZ8E4W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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